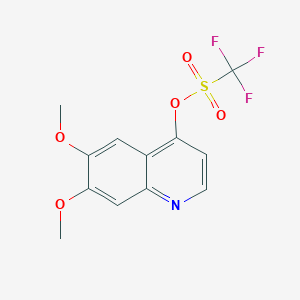

![molecular formula C12H9N3O B3287953 5-phenylimidazo[1,5-a]pyrazin-8(7H)-one CAS No. 849199-59-3](/img/structure/B3287953.png)

5-phenylimidazo[1,5-a]pyrazin-8(7H)-one

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Structural and Spectroscopic Analysis

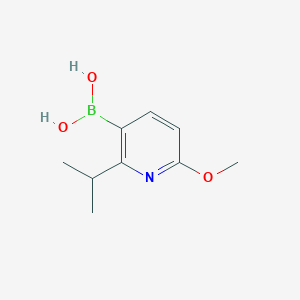

Chemical Properties and Structural Analysis : 5-phenylimidazo[1,5-a]pyrazin-8(7H)-one and its derivatives have been studied for their structural properties using techniques like X-ray crystallography, UV/vis absorption spectroscopy, and NMR. These compounds exhibit planar ring structures and show characteristics of zwitter-ionic resonance structures, enhancing their aromaticity (Nakai et al., 2003).

Photosensitized Chemiluminescence : Research has explored the photosensitized chemiluminescence of these compounds, especially in the presence of Rose Bengal. This involves studying the light emissions generated by the reaction, contributing to understanding their photophysical properties (Yasuta et al., 1999).

Chemiluminescence and Enhanced Light-Emitting Efficiency

Enhanced Chemiluminescence : The synthesis and investigation of cyclodextrin-bound 5-phenylimidazo[1,5-a]pyrazin-8(7H)-one compounds have shown remarkable light-emitting efficiency in aqueous solutions. This research is crucial for developing efficient light-producing chromophores (Teranishi et al., 1998).

Substituent Effects on Chemiluminescence : Studies have shown that electron-donating substituents in these compounds significantly affect the efficiency of light emission, particularly under neutral conditions. This research helps in understanding the relationship between chemical structure and chemiluminescence properties (Teranishi et al., 1999).

Applications in Drug Synthesis and Antitumor Activity

Synthesis of Antitumor Compounds : The synthesis of novel benzimidazoles and pyrazinobenzimidazoles, closely related to 5-phenylimidazo[1,5-a]pyrazin-8(7H)-one, has been investigated for their potential in antitumor applications. These compounds have shown cytotoxic effects against various cancer cell lines (Mohamed et al., 2017).

Development of Anti-Proliferative Agents : Research into glycosylhydrazinyl-pyrazolo[1,5-c]pyrimidines and pyrazolo[1,5-c]triazolo[4,3-a]pyrimidines, structurally similar to 5-phenylimidazo[1,5-a]pyrazin-8(7H)-one, has shown promising results as anti-proliferative agents against breast cancer cells (Atta et al., 2019).

Metal-Ion Complexation and Sensing Applications

- Metal-Ion Sensing : The complexation of imidazo[1,2-a]pyrazin-3(7H)-one derivatives with metal ions alters their spectroscopic properties, indicating potential applications as colorimetric and fluorometric sensors for metal ions in aprotic solutions (Hirano et al., 2010).

Zukünftige Richtungen

Imidazo pyrazines, including “5-phenylimidazo[1,5-a]pyrazin-8(7H)-one”, have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging . This suggests that “5-phenylimidazo[1,5-a]pyrazin-8(7H)-one” and similar compounds may continue to be a focus of research in the future.

Eigenschaften

IUPAC Name |

5-phenyl-7H-imidazo[1,5-a]pyrazin-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c16-12-11-6-13-8-15(11)10(7-14-12)9-4-2-1-3-5-9/h1-8H,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYZDNQSWGIAAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC(=O)C3=CN=CN23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60833932 | |

| Record name | 5-Phenylimidazo[1,5-a]pyrazin-8(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60833932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-phenylimidazo[1,5-a]pyrazin-8(7H)-one | |

CAS RN |

849199-59-3 | |

| Record name | 5-Phenylimidazo[1,5-a]pyrazin-8(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60833932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methylbenzo[d]oxazol-7-amine](/img/structure/B3287907.png)

![5-bromo-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3287938.png)

![1-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3287941.png)

![2(1H)-Pyrazinone, 5-bromo-1-[(4-methoxyphenyl)methyl]-](/img/structure/B3287954.png)